2,5-Diisopropyl-1-methyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diisopropyl-1-methyl-1H-pyrrole is a heterocyclic organic compound belonging to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of two isopropyl groups and one methyl group attached to the pyrrole ring, making it a substituted pyrrole derivative. Pyrroles are known for their biological and chemical significance, often found in natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diisopropyl-1-methyl-1H-pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with appropriate amines under acidic conditions to form the pyrrole ring . Another method includes the condensation of 2,5-dimethoxytetrahydrofuran with isopropyl-substituted amines in the presence of a catalytic amount of iron (III) chloride .
Industrial Production Methods
Industrial production of substituted pyrroles like this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Diisopropyl-1-methyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2,5-diones under specific conditions.
Reduction: Reduction reactions can convert the pyrrole ring into pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like alkyl halides and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrroles, pyrrolidines, and pyrrole-2,5-diones, depending on the reaction conditions and reagents used .
Scientific Research Applications
2,5-Diisopropyl-1-methyl-1H-pyrrole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Diisopropyl-1-methyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-1H-pyrrole: Lacks the isopropyl groups, making it less sterically hindered.
2,5-Diisopropyl-1H-pyrrole: Similar structure but without the methyl group.
1-Methyl-1H-pyrrole: Contains only a methyl group, lacking the isopropyl groups.
Uniqueness
2,5-Diisopropyl-1-methyl-1H-pyrrole is unique due to the presence of both isopropyl and methyl groups, which influence its chemical reactivity and biological activity. The steric and electronic effects of these substituents make it distinct from other pyrrole derivatives .
Properties
Molecular Formula |
C11H19N |
---|---|
Molecular Weight |
165.27 g/mol |
IUPAC Name |
1-methyl-2,5-di(propan-2-yl)pyrrole |
InChI |
InChI=1S/C11H19N/c1-8(2)10-6-7-11(9(3)4)12(10)5/h6-9H,1-5H3 |
InChI Key |
VCZKROWIUHDWAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(N1C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.